molecular formula C12H11BrN4O B2655985 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine CAS No. 2034544-73-3

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine

Cat. No.: B2655985
CAS No.: 2034544-73-3
M. Wt: 307.151
InChI Key: XOKBWDSSXBORFM-UHFFFAOYSA-N
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Description

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Scientific Research Applications

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is unique due to its specific combination of a bromine atom, pyrazolo[1,5-a]pyrazine core, and pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBWDSSXBORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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